molecular formula C20H18Cl2N2O2S2 B12793393 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- CAS No. 109858-95-9

4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)-

Cat. No.: B12793393
CAS No.: 109858-95-9
M. Wt: 453.4 g/mol
InChI Key: LCRPRIAJZIYABF-WOJBJXKFSA-N
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Description

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of chlorophenyl groups adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- typically involves the reaction of appropriate thioamides with α-halo carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
  • 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,S)-**

Uniqueness

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R*,S*)- is unique due to its specific stereochemistry and the presence of chlorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

109858-95-9

Molecular Formula

C20H18Cl2N2O2S2

Molecular Weight

453.4 g/mol

IUPAC Name

(2R)-2-(3-chlorophenyl)-3-[2-[(2R)-2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1

InChI Key

LCRPRIAJZIYABF-WOJBJXKFSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CC(=CC=C2)Cl)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)CCN3C(SCC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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